N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide
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Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
Researchers have synthesized and characterized a series of novel compounds, including derivatives of celecoxib, to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, related to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide, have shown promise in preliminary studies for their multifunctional therapeutic applications, with some derivatives displaying significant activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy Applications
A novel zinc phthalocyanine derivative, substituted with benzenesulfonamide groups containing Schiff base, has been synthesized. This compound exhibited high singlet oxygen quantum yield, making it a potent candidate for Type II photosensitizers in photodynamic therapy for cancer treatment. Its photophysical and photochemical properties indicate its potential efficacy in therapeutic applications, especially considering its good fluorescence properties and high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
UV Protection and Antimicrobial Applications
Thiazole azodyes containing a sulfonamide moiety have been developed for UV protection and antimicrobial treatment of cotton fabrics. These dyes offer enhanced dyeability and functional advantages, such as effective UV protection and antibacterial properties, demonstrating the chemical's versatility beyond pharmaceutical uses and its applicability in material sciences (H. Mohamed, B. F. Abdel-Wahab, H. Fahmy, 2020).
Inhibition of Human Carbonic Anhydrase Isoenzymes
Derivatives of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides have been synthesized and tested for their inhibition potential against human carbonic anhydrase isoenzymes I, II, VII, and XII. Although these compounds were found to be weak inhibitors, their study contributes valuable insights into the development of selective inhibitors for therapeutic purposes, highlighting the role of sulfonamide derivatives in enzyme inhibition (C. B. Mishra et al., 2016).
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-10-14(11(2)18)22-15(16-10)17-13(19)8-9-23(20,21)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQRCPGDCRJULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.